molecular formula C20H18ClFN2O4S2 B2538965 N-(3,4-dimethylphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-3-carboxamide CAS No. 1116017-45-8

N-(3,4-dimethylphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-3-carboxamide

Cat. No. B2538965
CAS RN: 1116017-45-8
M. Wt: 468.94
InChI Key: GBPKYDLBSWLROO-UHFFFAOYSA-N
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Description

The compound "N-(3,4-dimethylphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-3-carboxamide" is a chemically synthesized molecule that likely exhibits a complex structure with potential biological activity. The presence of a piperidine ring, a benzothiazine moiety, and a carboxamide group suggests that this compound could be involved in various chemical reactions and may have specific physical and chemical properties that could make it of interest in pharmaceutical research.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in several studies. For instance, substituted piperidines have been obtained from N,N-Bis[(benzotriazol-1-yl)methyl]amines through reactions with allyltrimethylsilanes . Additionally, the synthesis of carbon-14 labelled piperidine derivatives has been described, where the radioisotope is introduced via an aryllithium reaction with 14CO2 . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. For example, the introduction of a bulky moiety in the para position of benzamide derivatives has been shown to substantially increase anti-acetylcholinesterase activity . The basic quality of the nitrogen atom in the piperidine ring is also significant for activity . The compound of interest contains a piperidine ring, which suggests that its molecular structure could be optimized for specific biological activities by modifying certain functional groups.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions. Enantioselective Lewis basic catalysts derived from l-piperazine-2-carboxylic acid have been developed for the hydrosilylation of N-aryl imines, indicating that piperidine rings can be involved in catalysis . The presence of a carboxamide group in the compound could also imply reactivity with nucleophiles or electrophiles, potentially leading to the formation of various reaction products.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their substituents. For instance, the introduction of different groups at the nitrogen atom of benzamide can dramatically enhance activity, which could be related to changes in solubility, stability, or reactivity . The compound "this compound" likely has unique properties due to its specific substituents, which could be explored for potential applications in drug development.

Scientific Research Applications

Voltage-Gated Skeletal Muscle Sodium Channel Blockers

Conformationally restricted analogues of tocainide, such as 1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide, have been designed and synthesized to act as voltage-gated skeletal muscle sodium channel blockers. These compounds exhibit a marked increase in potency and use-dependent block, indicating potential applications in the development of antimyotonic agents (Catalano et al., 2008).

CB1 Cannabinoid Receptor Interaction

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent and selective antagonist for the CB1 cannabinoid receptor. Research into its molecular interaction with the receptor has led to the development of unified pharmacophore models for CB1 receptor ligands, suggesting a significant role in designing cannabinoid receptor antagonists (Shim et al., 2002).

Urokinase Receptor Targeting for Breast Tumor Metastasis

Compounds targeting the urokinase receptor (uPAR), such as N-(3,5-dimethylphenyl)-1-(4-isopropylphenyl)-5-(piperidin-4-yl)-1H-pyrazole-4-carboxamide, have been identified through virtual screening. These compounds have shown potential in blocking angiogenesis and inhibiting breast tumor metastasis, offering a foundation for the development of therapeutic agents against cancer (Wang et al., 2011).

Heterocyclic Carboxamides as Antipsychotic Agents

The synthesis and evaluation of heterocyclic carboxamides, specifically focusing on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have demonstrated significant anti-acetylcholinesterase (anti-AChE) activity. This research suggests potential applications in developing antidementia agents, highlighting the relevance of such compounds in addressing neurodegenerative disorders (Sugimoto et al., 1990).

properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O4S2/c1-24(30(26,27)16-7-5-15(28-2)6-8-16)18-9-10-29-19(18)20(25)23-12-13-3-4-14(22)11-17(13)21/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPKYDLBSWLROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=C(C=C(C=C2)F)Cl)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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